Chemoselective Hydrogenolysis: The Iodine Atom's Unique Advantage over Bromine and Chlorine
The catalytic hydrogenolysis of halogenated arenes with Pd/C and H₂ proceeds with increasing difficulty in the order I > Br > Cl. This study demonstrated that selective dehalogenation in the presence of other reducible functions (like a carbonyl) is exclusively achieved with iodine, not bromine or chlorine. Selective deiodination of an iodobenzophenone was accomplished without reducing the carbonyl group, a feat impossible with its bromo- or chloro- analogs under the same conditions [1]. For 2-Chloro-2'-iodobenzophenone, this implies the iodine can be selectively removed while leaving the chlorine intact and the ketone unaffected, enabling sequential functionalization strategies.
| Evidence Dimension | Chemoselectivity in Catalytic Hydrogenolysis |
|---|---|
| Target Compound Data | Iodine atom can be selectively removed over carbonyl group. |
| Comparator Or Baseline | Bromine (Br) and Chlorine (Cl) analogs; Carbonyl group. |
| Quantified Difference | Selective deiodination achieved; selective debromination/dechlorination not possible under same conditions. |
| Conditions | Pd/C catalyst, H₂ atmosphere, presence of reducible carbonyl group [1]. |
Why This Matters
This chemoselectivity enables precise, multi-step synthesis of complex molecules where protecting group strategies would otherwise be required, saving time and resources.
- [1] Fauchère, J. L.; et al. Highly Chemoselective Hydrogenolysis of Iodoarenes. The Journal of Organic Chemistry 2002, 67 (3), 823-827. DOI: 10.1021/jo0109669 View Source
